molecular formula C17H13F3N4O2 B605029 A 1070722 CAS No. 1384424-80-9

A 1070722

Cat. No.: B605029
CAS No.: 1384424-80-9
M. Wt: 362.31 g/mol
InChI Key: VQPBIJGXSXEOCU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of A 1070722 involves multiple steps, typically starting with the preparation of key intermediates. One common route includes the formation of 1-(7-methoxyquinolin-4-yl)-3-[6-(trifluoromethyl)pyridin-2-yl]urea. The reaction conditions often involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the urea linkage .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

A 1070722 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the methoxy group on the quinoline ring and the trifluoromethyl group on the pyridine ring. These groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include strong bases like sodium hydride (NaH) for deprotonation steps and various organic solvents like DMSO and acetonitrile. Reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from reactions involving this compound are typically derivatives where the functional groups have been modified or substituted. For example, nucleophilic substitution at the methoxy group can lead to the formation of various ethers or amines.

Scientific Research Applications

A 1070722 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

A 1070722 exerts its effects by selectively inhibiting GSK-3, a serine/threonine kinase involved in various cellular processes. The inhibition of GSK-3 leads to decreased phosphorylation of downstream targets, such as the microtubule-associated protein tau. This reduction in phosphorylation can protect neurons from β-amyloid and glutamate-induced toxicity, which is particularly relevant in the context of neurodegenerative diseases .

Comparison with Similar Compounds

A 1070722 is unique among GSK-3 inhibitors due to its high selectivity and ability to penetrate the blood-brain barrier. Similar compounds include:

    SB-216763: Another GSK-3 inhibitor, but with lower selectivity and brain penetration compared to this compound.

    CHIR-99021: A highly potent GSK-3 inhibitor, often used in stem cell research, but with different pharmacokinetic properties.

    LiCl (Lithium Chloride): A non-selective GSK-3 inhibitor used in psychiatric treatments, but with broader effects on other cellular targets.

This compound stands out due to its potential as a PET radiotracer and its high selectivity for GSK-3α and GSK-3β, making it a valuable tool in both research and potential therapeutic applications .

Properties

IUPAC Name

1-(7-methoxyquinolin-4-yl)-3-[6-(trifluoromethyl)pyridin-2-yl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N4O2/c1-26-10-5-6-11-12(7-8-21-13(11)9-10)22-16(25)24-15-4-2-3-14(23-15)17(18,19)20/h2-9H,1H3,(H2,21,22,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQPBIJGXSXEOCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NC=CC(=C2C=C1)NC(=O)NC3=CC=CC(=N3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1384424-80-9
Record name 1384424-80-9
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